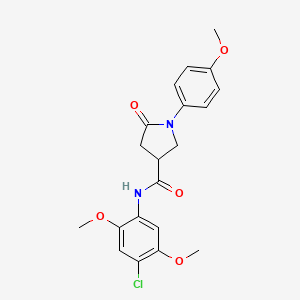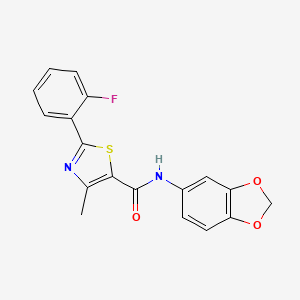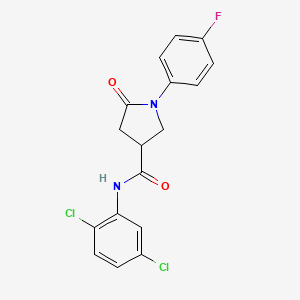![molecular formula C23H27N3O5S B11160628 1-(4-ethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11160628.png)
1-(4-ethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and an ethoxyphenyl moiety. Its multifaceted structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, typically using reagents like sulfonyl chlorides.
Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group is attached through an etherification reaction, using an appropriate phenol derivative and an alkylating agent.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to downstream effects on cellular processes. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, contributing to its diverse biological activities.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone: This compound shares the sulfonyl and pyrrolidine moieties but lacks the ethoxyphenyl group, resulting in different chemical and biological properties.
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanol: Similar to the ethanone derivative, this compound has a hydroxyl group instead of the ethoxyphenyl group, leading to variations in reactivity and activity.
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H27N3O5S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O5S/c1-2-31-20-9-7-19(8-10-20)26-16-17(15-22(26)27)23(28)24-18-5-11-21(12-6-18)32(29,30)25-13-3-4-14-25/h5-12,17H,2-4,13-16H2,1H3,(H,24,28) |
InChI Key |
KCCGAMQTMDNHPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine](/img/structure/B11160552.png)




![N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11160579.png)
![3-[(phenylcarbonyl)amino]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11160587.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-alanine](/img/structure/B11160591.png)
![11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione](/img/structure/B11160605.png)
![3-({trans-4-[(4-benzylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11160615.png)
![2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11160616.png)
![3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11160618.png)
![8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11160633.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine](/img/structure/B11160654.png)
